molecular formula C9H11N3O B13320667 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13320667
M. Wt: 177.20 g/mol
InChI Key: AQURXJMBAGXUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, exemplified by drugs such as Zolpidem (sedative-hypnotic) and Indiplon (anxiolytic) .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-2-3-7-6-9(13)11-8-4-5-10-12(7)8/h4-6H,2-3H2,1H3,(H,11,13)

InChI Key

AQURXJMBAGXUGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=CC=NN21

Origin of Product

United States

Preparation Methods

Method Overview

A classical approach involves cyclocondensation reactions between amino-substituted pyrazoles and β-ketoesters or their derivatives. The process typically proceeds under reflux conditions in polar solvents such as ethanol or acetic acid, often with acid catalysts like acetic acid or polyphosphoric acid.

Procedure

  • Starting Materials : 3-Amino-1H-pyrazole derivatives and β-ketoesters (e.g., ethyl acetoacetate).
  • Reaction Conditions : Reflux in ethanol or acetic acid, sometimes with catalytic amounts of acids or bases.
  • Mechanism : The amino group of pyrazole reacts with the carbonyl group of the β-ketoester, followed by cyclization and dehydration to form the fused heterocyclic system.

Key Example

A study reported the synthesis of pyrazolo[1,5-a]pyrimidines by reacting 3-amino-1H-pyrazoles with ethyl acetoacetate under reflux, followed by cyclization to yield the core structure. Substituted derivatives with propyl groups at the 7-position were obtained by using appropriate alkylated precursors or through subsequent alkylation steps.

Microwave-Assisted Green Synthesis

Method Overview

Recent advances emphasize environmentally friendly methods, such as microwave irradiation, to accelerate reactions and improve yields. This approach minimizes solvent use and reduces reaction times.

Procedure

  • Reactants : Aminopyrazoles and alkynyl or acyl derivatives.
  • Conditions : Microwave irradiation in aqueous ethanol or water, with catalysts like potassium hydrogen sulfate (KHSO₄).
  • Reaction Pathway : Under microwave irradiation, aminopyrazoles undergo nucleophilic addition to activated alkynes or acyl derivatives, followed by cyclization facilitated by protonation and dehydration steps.

Research Findings

A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation, with alkynes such as dimethyl acetylenedicarboxylate or methyl/ethyl propiolate. The process involved reacting aminopyrazoles with these alkynes in aqueous ethanol in the presence of KHSO₄, yielding the desired heterocycles efficiently.

Cyclization of Pyrazolyl-Substituted Precursors

Method Overview

Another approach involves the cyclization of pyrazolyl-substituted intermediates, such as pyrazolyl-oximes or pyrazolyl-β-keto compounds, under oxidative or acid-catalyzed conditions.

Procedure

  • Preparation of Precursors : Pyrazolyl-β-dicarbonyl compounds are synthesized via nucleophilic substitution or condensation reactions.
  • Cyclization Conditions : Treatment with oxidants (e.g., potassium persulfate) or acids (e.g., phosphorus oxychloride) at elevated temperatures induces ring closure to form the fused heterocycle.

Example

A notable synthesis involved chlorination of pyrazolyl-β-dicarbonyl compounds with phosphorus oxychloride, followed by nucleophilic substitution with amines to generate intermediates that cyclize into the target pyrazolopyrimidinone structure.

Functionalization via Nucleophilic Substitution and Alkylation

Method Overview

Post-cyclization modifications include alkylation at the nitrogen or carbon positions to introduce the propyl group at the 7-position.

Procedure

  • Alkylation : Treatment of the heterocyclic core with alkyl halides (e.g., propyl bromide) in the presence of bases like potassium carbonate.
  • Reaction Conditions : Reflux in polar aprotic solvents such as dimethylformamide or acetonitrile.

Notes

This step is crucial for tailoring the compound's pharmacological profile and can be combined with other synthetic routes for diversification.

Summary of Key Data and Reaction Parameters

Method Starting Materials Key Reagents Solvent Conditions Yield References
Cyclocondensation Aminopyrazoles + β-ketoesters Acid catalysts Ethanol, acetic acid Reflux 60-85%
Microwave-assisted Aminopyrazoles + alkynes KHSO₄, water/ethanol Microwave irradiation 120°C, 20 min 70-90%
Cyclization of precursors Pyrazolyl-β-dicarbonyls Oxidants or PCl₅ Organic solvents Elevated temp 65-80%
Alkylation Cyclized heterocycles Alkyl halides DMF or acetonitrile Reflux 75-88%

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in the presence of a solvent like dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Effects at the C7 Position

The C7 substituent significantly impacts synthetic accessibility, lipophilicity, and biological activity. Key analogs include:

Compound Name C7 Substituent Molecular Formula Molecular Weight Key Synthetic Method(s) Notable Properties/Activities References
7-(Trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one CF₃ C₇H₄F₃N₃O 209.12 Condensation with ethyl 4,4,4-trifluorobutynoate High regioselectivity; used in Suzuki couplings
7-Ethyl-2-methyl-pyrazolo[1,5-a]pyrimidin-5-one CH₂CH₃ C₉H₁₁N₃O 177.20 Not specified; likely alkylation or condensation Temporarily unavailable commercially
7-Cyclopropyl-pyrazolo[1,5-a]pyrimidin-5-one Cyclopropyl C₁₀H₁₁N₃O 189.21 Unclear; potential cyclopropane introduction via cross-coupling Limited stability data
7-Propyl-pyrazolo[1,5-a]pyrimidin-5-one CH₂CH₂CH₃ C₁₀H₁₃N₃O 191.23 (estimated) Hypothesized: Alkylation of 7-H precursor or use of propyl-containing reagents Predicted higher lipophilicity vs. ethyl/CF₃ analogs

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) enhance reactivity in cross-coupling reactions, enabling efficient Suzuki-Miyaura arylation at C3 (86–91% yields) .
  • Cyclopropyl substituents introduce ring strain, which could modulate binding affinity in biological targets .

Biological Activity

7-Propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious disease treatment.

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O, with a molecular weight of approximately 175.21 g/mol. The structure features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity.

Anticancer Properties

One of the most significant biological activities of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound binds effectively to the active site of CDK2, preventing its interaction with cyclin A2, thereby disrupting normal cell cycle progression and promoting programmed cell death in various cancer cell lines .

Table 1: Summary of Anticancer Activity

Compound NameTarget EnzymeMechanism of ActionCancer Type
This compoundCDK2Inhibition of cyclin A2 bindingVarious
3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneCDK2Induces apoptosisBreast Cancer

Antitubercular Activity

Research has also identified this compound as a potential lead compound against Mycobacterium tuberculosis (Mtb). High-throughput screening revealed that derivatives of this compound exhibit promising antitubercular activity. The mechanism of action appears to be distinct from traditional antitubercular agents, as it does not interfere with cell wall biosynthesis or iron uptake .

Table 2: Antitubercular Activity Data

Compound NameMIC (µg/mL)Cytotoxicity (CC50 µg/mL)Mechanism
This compound0.25>100Unknown
Analog P60.15>80Unknown

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the core structure can significantly impact both potency and selectivity against target enzymes.

Key Findings from SAR Studies

  • Positioning of Substituents : Variations at the R position on the pyrazole ring influence binding affinity to CDK2.
  • Functional Groups : The introduction of methyl or trifluoromethyl groups has been shown to enhance anticancer activity while maintaining low cytotoxicity .

Table 3: SAR Analysis of Selected Analogues

Compound NameSubstituent PositionActivity (CDK2 Inhibition)
P1R1Moderate
P2R2High
P3R3Low

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines through CDK2 inhibition. The compound was tested in various concentrations revealing a dose-dependent response in cell viability assays.

Case Study 2: Antitubercular Efficacy

A focused library of analogues was synthesized to evaluate their antitubercular activity against Mtb. The most promising candidates exhibited low cytotoxicity in human liver cells while maintaining significant inhibitory effects on Mtb growth within macrophages.

Q & A

Q. How can crystallographic data resolve polymorphism issues in pyrazolo[1,5-a]pyrimidines?

  • Perform polymorph screening via solvent crystallization (e.g., ethanol/water mixtures). X-ray powder diffraction (XRPD) distinguishes between forms, as polymorphs can alter dissolution rates and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.